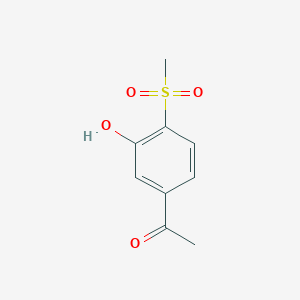

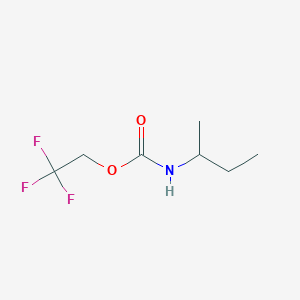

(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Evaluation

This compound has been evaluated for its potential anticancer properties. For instance, a study published on MDPI showed that derivatives of 1,3,4-oxadiazoles, which include the mentioned compound, have shown potent anticancer activities against MCF-7 breast cancer cell lines .

Antibacterial Activity

Research indicates that compounds with the 1,3,4-oxadiazole moiety exhibit moderate antibacterial action against various bacterial strains such as S. aureus and E. coli .

Oral Bioavailability

In silico results suggest that compounds like (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate conform to Lipinski’s rule of five, indicating positive oral bioavailability which is crucial for drug development .

Mitochondrial Enzyme Activity Measurement

The compound has been used in MTT assays to measure the activity of mitochondrial enzymes in living cells by reducing tetrazolium dye to formazan, which is essential in quantifying cell viability .

Synthesis and Characterization

There has been significant research into the synthesis and characterization of oxadiazoles. Studies have detailed the process of cyclization and nucleophilic alkylation to create unique series of oxadiazoles for further evaluation .

Drug Design and Synthesis

The compound serves as a building block in the design and synthesis of more complex molecules with potential therapeutic effects. For example, a series of substituted benzamides incorporating the oxadiazole moiety were synthesized for anticancer evaluation .

Mécanisme D'action

Target of Action

It’s known that 1,3,4-oxadiazole derivatives, which include this compound, have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Biochemical Pathways

It’s known that oxadiazole derivatives can affect various biochemical pathways related to their biological activities .

Pharmacokinetics

It’s known that oxadiazole derivatives can be metabolized by hydroxylation and then conjugation with sulfate .

Result of Action

It’s known that oxadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activities .

Action Environment

It’s known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Propriétés

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-8-6(11-4)3-10-5(2)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHPMEPSTMMRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231165 | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1,3,4-oxadiazol-2-yl)methyl acetate | |

CAS RN |

1240526-45-7 | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)

![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)

![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)